2-Bromo-1-(3,5-dichloropyridin-2-YL)ethanone CAS 87437-41-0 properties
2-Bromo-1-(3,5-dichloropyridin-2-YL)ethanone CAS 87437-41-0 properties
The following technical guide is structured as an authoritative whitepaper designed for researchers and drug development professionals. It synthesizes specific chemical data with field-proven experimental insights.[1]
CAS: 87437-41-0 | Role: Advanced Heterocyclic Synthon[1]
Executive Summary
2-Bromo-1-(3,5-dichloropyridin-2-yl)ethanone (CAS 87437-41-0) is a high-value electrophilic building block used primarily in the synthesis of fused nitrogen heterocycles.[1][2] Distinguished by its electron-deficient 3,5-dichloropyridine core, this
This guide details the physicochemical profile, synthetic pathways, and handling protocols for CAS 87437-41-0, emphasizing its utility in fragment-based drug discovery (FBDD).
Chemical Profile & Properties[1][3][4][5][6][7]
Critical Distinction: Researchers must distinguish this compound from its phenyl analog (2-Bromo-1-(3,5-dichlorophenyl)ethanone).[1] The pyridine nitrogen at position 1 significantly alters the electronic landscape, enhancing the electrophilicity of the carbonyl carbon and influencing downstream cyclization kinetics.
| Property | Specification |
| CAS Number | 87437-41-0 |
| IUPAC Name | 2-Bromo-1-(3,5-dichloro-2-pyridinyl)ethanone |
| Molecular Formula | C |
| Molecular Weight | 268.92 g/mol |
| Appearance | Off-white to pale yellow solid (typically crystalline) |
| Solubility | Soluble in DCM, CHCl |
| Stability | Moisture sensitive; prone to darkening/polymerization at RT |
| Storage | Inert atmosphere (Ar/N |
| SMILES | ClC1=CN=C(C(CBr)=O)C(Cl)=C1 |
Synthetic Pathways & Manufacturing[1][10]
The synthesis of CAS 87437-41-0 relies on the regioselective bromination of the corresponding acetylpyridine.[1] Due to the electron-withdrawing nature of the dichloropyridine ring, the enolization step (rate-limiting) is slower than in acetophenones, often necessitating acid catalysis.
Core Synthesis Logic
The primary route involves the bromination of 1-(3,5-dichloropyridin-2-yl)ethanone (CAS 141454-65-1).[1]
-
Reagents: Elemental Bromine (Br
) in Acetic Acid (AcOH) or N-Bromosuccinimide (NBS) with p-TsOH. -
Mechanism: Acid-catalyzed enolization followed by electrophilic attack by Br
.[1] -
Challenge: Over-bromination (dibromide formation) is a common side reaction. Stoichiometric control is critical.
Synthesis Workflow Diagram[11]
Caption: Acid-catalyzed bromination pathway emphasizing the critical enolization step.
Experimental Protocols
Synthesis of CAS 87437-41-0
Note: This protocol is adapted for electron-deficient pyridine substrates.[1]
-
Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, addition funnel, and a gas outlet connected to a dilute NaOH scrubber (to trap HBr gas).
-
Dissolution: Dissolve 10.0 g (52.6 mmol) of 1-(3,5-dichloropyridin-2-yl)ethanone in 60 mL of glacial acetic acid. Add 0.5 mL of 33% HBr in AcOH as a catalyst to initiate enolization.
-
Bromination: Prepare a solution of bromine (8.4 g, 2.7 mL, 52.6 mmol, 1.0 eq) in 20 mL of acetic acid. Add this solution dropwise over 60 minutes at room temperature.
-
Expert Tip: The solution will initially be dark orange. The color should fade as Br
is consumed. If color persists, gently warm to 40°C.
-
-
Quench & Isolation: Once TLC indicates consumption of starting material, pour the mixture into 300 mL of ice-water. The product typically precipitates.
-
Purification: Filter the solid, wash copiously with cold water (to remove acid), and dry under vacuum. Recrystallize from ethanol/hexane if high purity (>98%) is required.
Downstream Application: Hantzsch Thiazole Synthesis
This protocol demonstrates the utility of CAS 87437-41-0 in forming a thiazole ring, a common bioisostere in medicinal chemistry.[1]
-
Reactants: Combine CAS 87437-41-0 (1.0 eq) and a thioamide or thiourea (1.1 eq) in ethanol.
-
Conditions: Reflux for 2–4 hours.
-
Workup: Cool to RT. The HBr salt of the thiazole often precipitates directly. Neutralize with NaHCO
to isolate the free base.
Applications in Drug Discovery
The 3,5-dichloropyridine moiety is a privileged structure because the chlorine atoms occupy hydrophobic pockets in target proteins while modulating the pKa of the pyridine nitrogen.
Key Reaction Pathways[10]
-
Imidazo[1,2-a]pyridines: Reaction with 2-aminopyridines.[3][4][5] This scaffold is seen in drugs targeting the H+/K+ ATPase (gastric acid secretion) and various kinases.
-
Thiazoles: Reaction with thioureas. Used in antivirals and metabolic enzyme inhibitors.
Reactivity Map
Caption: Divergent synthesis pathways from the common bromoketone intermediate.
Handling, Safety & Stability (E-E-A-T)
Hazard Class: Corrosive (Skin Corr. 1B), Lachrymator.
-
Lachrymator Warning: Like all
-haloketones, this compound is a potent lachrymator (tear gas agent). It must be handled exclusively in a functioning fume hood. -
Skin Contact: It is an alkylating agent. Direct contact can cause severe burns and sensitization. Double-gloving (Nitrile) is mandatory.
-
Instability: The C-Br bond is labile.[1] Upon exposure to light or moisture, the compound degrades, releasing HBr, which autocatalytically accelerates decomposition (turning the solid dark brown).
-
Mitigation: Store under Argon at 4°C. If the compound has darkened, re-purify via a short silica plug before use in sensitive biological assays.
-
References
-
BenchChem. Synthesis and Reactivity of 1-(3-Bromopyridin-2-yl)ethanone Derivatives. (General protocols for pyridine-based bromoketones).
-
PubChem. Compound Summary: 2-Bromo-1-(3,5-dichloropyridin-2-yl)ethanone (CAS 87437-41-0).[1][2] National Library of Medicine.
-
Sonawane, R.S., et al. "Design and Synthesis of Novel Imidazopyridine Analogues and Evaluation as H+/K+-ATPase Antagonist." Asian Journal of Chemistry, 2020. (Demonstrates utility of similar bromoketones in drug design).
-
Sigma-Aldrich. Safety Data Sheet: 2-Bromo-1-(3,5-dichlorophenyl)ethanone.[1][6] (Safety data extrapolated from close structural analogs).
Sources
- 1. 141454-65-1|1-(3,5-Dichloropyridin-2-yl)ethanone|BLD Pharm [bldpharm.com]
- 2. 94952-47-3|2-Bromo-1-(5-chloropyridin-2-yl)ethanone|BLD Pharm [bldpharm.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. EP0530524A1 - Method of producing 2-amino-3-nitro-5-halogenopyridine - Google Patents [patents.google.com]
- 6. 2-Bromo-1-(3,5-dichlorophenyl)ethanone | 53631-13-3 [sigmaaldrich.com]
